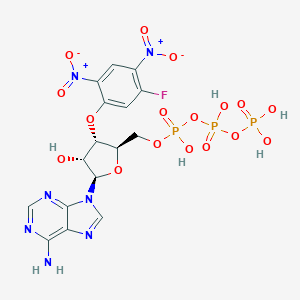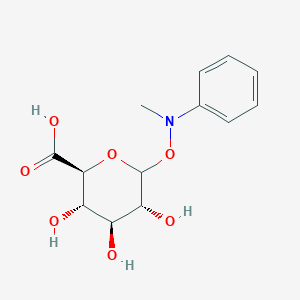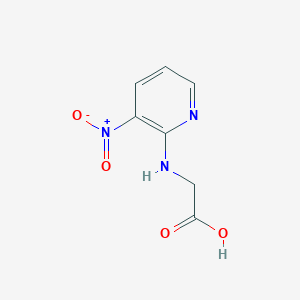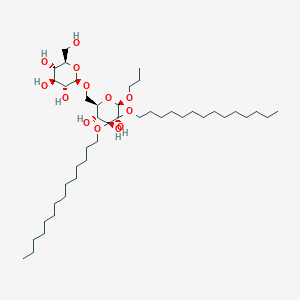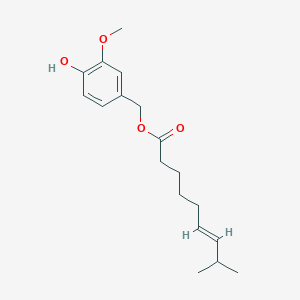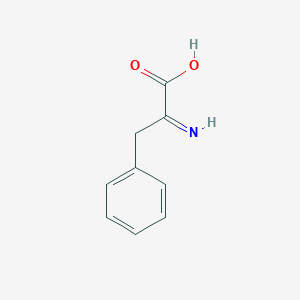
2-Imino-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imino-3-phenylpropanoic acid (IPP) is a non-proteinogenic amino acid that has been extensively studied for its potential therapeutic applications in various diseases. IPP is a derivative of phenylalanine and is also known as phenylpyruvic acid. It has been found to have neuroprotective, anticonvulsant, and anti-inflammatory properties.
作用机制
The mechanism of action of IPP is not fully understood. However, it has been suggested that IPP may act as a glutamate receptor antagonist, which may contribute to its neuroprotective and anticonvulsant properties. IPP has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
IPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. IPP has also been found to decrease the levels of reactive oxygen species, which may contribute to its anti-inflammatory properties. Additionally, IPP has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using IPP in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, IPP has been extensively studied in animal models and has been found to have a variety of potential therapeutic applications. However, one limitation of using IPP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its potential therapeutic applications.
未来方向
There are several potential future directions for research on IPP. One area of research could focus on further elucidating the mechanism of action of IPP. This could involve studying the effects of IPP on glutamate receptors and other signaling pathways. Another area of research could focus on developing more potent and selective analogs of IPP for use in therapeutic applications. Finally, research could focus on testing the potential therapeutic applications of IPP in human clinical trials.
合成方法
IPP can be synthesized through the Strecker synthesis method, which involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide. The resulting product is then hydrolyzed to yield IPP. Another method of synthesis involves the reaction of phenylpyruvic acid with ammonia and acetaldehyde.
科学研究应用
IPP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. IPP has also been found to have anticonvulsant properties and has been studied as a potential treatment for epilepsy. Additionally, IPP has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
| 118221-38-8 | |
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
2-imino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) |
InChI 键 |
QBMQCMKHBNWZAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=N)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(=N)C(=O)O |
同义词 |
Benzenepropanoic acid, alpha-imino- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)


